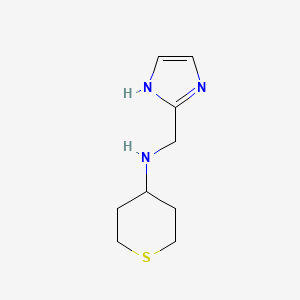

N-(1H-imidazol-2-ylmethyl)thian-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)thian-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-5-13-6-2-8(1)12-7-9-10-3-4-11-9/h3-4,8,12H,1-2,5-7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCFORGPDAUIBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1NCC2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pervasive Significance of Nitrogen and Sulfur Containing Heterocycles in Chemical Sciences

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form a cornerstone of chemical sciences. Among these, structures incorporating nitrogen and sulfur atoms are of paramount importance due to their unique properties and diverse functionalities. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com These heterocycles are not mere chemical curiosities; they are integral components in a vast array of applications, from pharmaceuticals and agrochemicals to dyes and materials science. researchgate.net

The presence of nitrogen and sulfur heteroatoms imparts specific physicochemical properties that are often distinct from their carbocyclic counterparts. researchgate.net These atoms introduce polarity, the capacity for hydrogen bonding, and the ability to coordinate with metal ions, features that are critical for biological activity. Consequently, nitrogen-sulfur heterocycles are frequently found in the core structures of numerous bioactive compounds and approved drugs. openmedicinalchemistryjournal.commdpi.com Their unique structural features enable them to interact with biological targets like enzymes and receptors with high specificity, leading to a wide range of pharmacological activities. openmedicinalchemistryjournal.comrsc.org The continued interest in these scaffolds stems from their potential to yield novel compounds with improved efficacy and better safety profiles. openmedicinalchemistryjournal.com

Synthetic Strategies and Methodological Advancements for N 1h Imidazol 2 Ylmethyl Thian 4 Amine and Its Analogs

Retrosynthetic Analysis of N-(1H-imidazol-2-ylmethyl)thian-4-amine

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available, or readily synthesizable precursors. This process highlights the key bond formations and strategic considerations for an efficient synthesis.

Disconnection Approaches for the Amine and Methyl Linker

The most logical retrosynthetic disconnection of N-(1H-imidazol-2-ylmethyl)thian-4-amine is at the C-N bond between the benzylic-like carbon of the imidazole (B134444) methyl group and the nitrogen atom of the thiane (B73995) ring. This disconnection simplifies the molecule into two primary building blocks: an electrophilic imidazole precursor and a nucleophilic thiane precursor. This approach is synthetically advantageous as it leverages well-established nucleophilic substitution or reductive amination reactions.

Alternative disconnections, such as breaking the C-C bond between the imidazole ring and the methyl group, are generally less favorable due to the complexities of forming such a bond at a late stage in the synthesis. Therefore, focusing on the C-N bond formation is the most common and practical strategy.

Modular Synthesis of Imidazole and Thiane Precursors

A modular approach, where the imidazole and thiane precursors are synthesized separately and then coupled, offers significant flexibility. nih.govorganic-chemistry.org This allows for the independent modification of each heterocyclic core, facilitating the creation of a library of analogs.

Imidazole Precursors: The key electrophilic precursors are typically imidazole-2-carbaldehyde or a 2-(halomethyl)-1H-imidazole derivative. Imidazole-2-carbaldehyde is a known compound that can be involved in photochemical reactions. nih.govresearchgate.net The synthesis of 2-(halomethyl)imidazoles can be achieved from the corresponding alcohol, which in turn can be prepared from imidazole itself. researchgate.net Various methods exist for the synthesis of the core imidazole ring, including the Debus-Radziszewski synthesis, which provides a general route to substituted imidazoles. wikipedia.org

Thiane Precursor: The nucleophilic component, thian-4-amine, is a commercially available starting material. Should a synthetic route be required, it can be prepared from precursors like tetrahydro-2H-thiopyran-4-one through reductive amination. While specific synthesis routes for thian-4-amine are not extensively detailed in readily available literature, general methods for the synthesis of cyclic amines are well-established. chemicalbook.com

Direct Synthesis and Coupling Reactions

The direct coupling of the imidazole and thiane precursors represents the final and crucial step in the synthesis of N-(1H-imidazol-2-ylmethyl)thian-4-amine. Several robust and high-yielding methods are available for this transformation.

N-Alkylation Protocols for Amines with Imidazole-2-ylmethyl Halides

A straightforward and widely used method for forming the target C-N bond is the N-alkylation of thian-4-amine with a suitable 2-(halomethyl)-1H-imidazole, such as the chloride or bromide derivative. rsc.orgresearchgate.netrsc.org This reaction is a classic SN2 substitution where the amine acts as the nucleophile.

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature can be optimized to maximize the yield and minimize side reactions. A variety of bases and solvents can be employed, and the reaction conditions can be tailored to the specific substrates. researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

| Thian-4-amine | 2-(Chloromethyl)-1H-imidazole | K2CO3 | Acetonitrile | Reflux | Good |

| Thian-4-amine | 2-(Bromomethyl)-1H-imidazole | Et3N | Dichloromethane | Room Temp | Moderate to Good |

| Substituted Amine | 1-[(4-fluoro-3-nitrophenyl)methyl]-1H-imidazole | - | Ethanol (B145695) | Reflux | Not Specified prepchem.com |

This table presents plausible reaction conditions based on general N-alkylation protocols. Specific yields for the synthesis of N-(1H-imidazol-2-ylmethyl)thian-4-amine via this method would require experimental validation.

Reductive Amination Routes Incorporating Imidazole-2-carbaldehyde

Reductive amination offers an alternative and highly effective strategy for the synthesis of N-(1H-imidazol-2-ylmethyl)thian-4-amine. youtube.comyoutube.com This one-pot procedure involves the initial formation of an imine or enamine intermediate from the reaction of imidazole-2-carbaldehyde with thian-4-amine, followed by in-situ reduction to the desired secondary amine.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being particularly common due to their mildness and selectivity. The reaction is typically performed in a suitable aprotic solvent.

| Aldehyde | Amine | Reducing Agent | Solvent | Temperature | Yield |

| Imidazole-2-carbaldehyde | Thian-4-amine | NaBH(OAc)3 | Dichloromethane | Room Temp | High |

| Imidazole-2-carbaldehyde | Thian-4-amine | NaBH3CN | Methanol | Room Temp | Good to High |

| Benzaldehyde | Aniline | H2, Pd/C | Ethanol | Room Temp | High |

This table illustrates typical conditions for reductive amination. The specific application to imidazole-2-carbaldehyde and thian-4-amine is expected to proceed with good efficiency based on these established methods.

Multi-component Reactions for the Simultaneous Assembly of Core Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, represent a highly efficient approach to complex molecule synthesis. nih.goved.ac.uk While no MCRs have been specifically reported for the direct synthesis of N-(1H-imidazol-2-ylmethyl)thian-4-amine, the principles of MCRs could be applied.

For instance, a hypothetical MCR could involve an imidazole-forming reaction that incorporates a pre-functionalized thiane component. Several MCRs are known for the synthesis of substituted imidazoles. rsc.orgiau.ir Another possibility could be a Mannich-type reaction involving imidazole, formaldehyde, and thian-4-amine. However, the development of such a specific MCR would require significant research and optimization. The synthesis of related heterocyclic systems like thiopyrans has been achieved through four-component reactions, suggesting the potential for similar strategies in this context. nih.govresearchgate.net

Stereoselective Synthesis and Chiral Induction Approaches

The creation of specific stereoisomers of N-(1H-imidazol-2-ylmethyl)thian-4-amine is critical for understanding its structure-activity relationships in various applications. The primary chiral feature is the stereocenter at the C4 position of the thiane ring.

Enantioselective Formation of the Thian-4-amine Stereocenter

Achieving enantioselectivity in the synthesis of the thian-4-amine core can be approached through several modern catalytic methods. While direct asymmetric synthesis of the target compound is not extensively documented, strategies can be adapted from the well-established synthesis of analogous chiral amines and piperidines.

One prominent strategy involves the asymmetric hydrogenation of a prochiral enamine or imine precursor derived from thian-4-one. Transition metal catalysts featuring chiral phosphine (B1218219) ligands are highly effective for this transformation. For instance, iridium or rhodium complexes paired with ligands from the BINAP or Josiphos families have shown high efficacy in the asymmetric hydrogenation of N-heterocyclic compounds. acs.org

Another powerful method employs chiral auxiliaries. The use of Ellman's tert-butanesulfinamide is a highly reliable approach for preparing chiral amines. osi.lv This process involves the condensation of thian-4-one with enantiopure (R)- or (S)-tert-butanesulfinamide to form an N-sulfinylketimine. Subsequent diastereoselective reduction of the C=N bond, typically with a hydride reducing agent, and removal of the chiral auxiliary yields the enantiomerically enriched thian-4-amine.

Organocatalysis also presents a viable route. Chiral phosphoric acids or imidazolidinone catalysts can activate imine precursors toward nucleophilic attack, enabling enantioselective conjugate additions or reductive aminations. nih.gov

Table 1: Potential Enantioselective Methods for Thian-4-amine Synthesis

| Method | Precursor | Catalyst/Reagent Type | Key Features |

|---|---|---|---|

| Asymmetric Hydrogenation | Enamine or Imine of Thian-4-one | Chiral Rh/Ir-phosphine complexes | High turnover, excellent enantioselectivity (ee) |

| Chiral Auxiliary | Thian-4-one | (R)- or (S)-tert-Butanesulfinamide | High diastereoselectivity, reliable, broad substrate scope. osi.lv |

Diastereoselective Control in Compound Assembly

When substituents are present on the thiane or imidazole rings, controlling the relative stereochemistry between multiple stereocenters becomes crucial. Diastereoselective control can be exerted during the formation of the thiane ring or in the coupling of the two heterocyclic fragments.

Substrate-controlled diastereoselective reductions of substituted thian-4-ones are a common strategy. An existing stereocenter on the ring can direct the facial approach of a reducing agent, leading to the preferential formation of one diastereomer of the corresponding amino alcohol precursor.

Reagent-controlled methods, such as the use of chiral reducing agents or catalysts, can override the directing influence of the substrate or establish stereochemistry in acyclic precursors before cyclization. For example, diastereoselective conjugate additions of nucleophiles to α,β-unsaturated thianones can set multiple stereocenters in a single step. youtube.com The assembly of the final molecule by reacting a chiral 2-(halomethyl)imidazole derivative with an enantiopure thian-4-amine typically proceeds via an S\N2 reaction, which results in an inversion of configuration if the leaving group is attached to a stereocenter.

Green Chemistry Principles in N-(1H-imidazol-2-ylmethyl)thian-4-amine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce waste, energy consumption, and the use of hazardous materials. researchgate.net

Solvent-Free or Aqueous Medium Reactions

The synthesis of the imidazole portion of the molecule is particularly amenable to green chemistry approaches. The Radziszewski synthesis and related multi-component reactions for forming imidazoles can often be performed under solvent-free conditions. acs.orgresearchgate.net These reactions, which condense a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source, can be promoted by grinding the reactants together (mechanochemistry) or by using microwave irradiation, significantly reducing reaction times and eliminating the need for volatile organic solvents. acs.orgrsc.org Performing these syntheses in water is another sustainable alternative that leverages the hydrophobic effect to promote the desired condensation reactions.

Table 2: Comparison of Reaction Conditions for Imidazole Synthesis

| Method | Solvent | Catalyst | Time | Yield | Ref. |

|---|---|---|---|---|---|

| Conventional Heating | Ethanol | Acetic Acid | 6-12 hours | Moderate | asianpubs.org |

| Microwave Irradiation | None | None / Solid Support | 5-20 minutes | High | researchgate.netnih.gov |

| Ultrasonic Irradiation | Water / Ionic Liquid | Nano-catalyst | 15-30 minutes | High | nih.gov |

Catalyst-Free or Organocatalytic Methodologies

Avoiding the use of heavy metal catalysts is a core tenet of green chemistry. Many synthetic routes to imidazoles and related heterocycles can be performed without a catalyst under thermal or microwave conditions. asianpubs.org

When a catalyst is necessary, organocatalysts offer a greener alternative to metal-based systems. rsc.org Simple, naturally occurring molecules like L-proline have been shown to effectively catalyze the formation of thiopyrans and other heterocycles. mdpi.com For the synthesis of imidazoles, readily available and biodegradable acid sources, such as the citric acid found in lemon juice, have been successfully used as catalysts in multi-component reactions. researchgate.net Amine-based organocatalysts like DBU and DABCO are also effective for promoting the necessary condensation steps while being easily recoverable. researchgate.net

Post-Synthetic Functionalization and Derivatization of N-(1H-imidazol-2-ylmethyl)thian-4-amine

Once the core structure of N-(1H-imidazol-2-ylmethyl)thian-4-amine is assembled, it can be further modified to create a library of analogs. The molecule offers several sites for functionalization: the imidazole ring, the secondary amine linker, and the thiane ring.

The imidazole ring is a versatile platform for derivatization. nih.govresearchgate.net The N-1 (pyrrole-type) nitrogen can be selectively alkylated or acylated after deprotonation with a suitable base, such as sodium hydride. researchgate.netresearchgate.net This has been demonstrated in the N-methylation of analogous 2-aminoimidazole structures using methyl iodide. researchgate.net The imidazole ring can also undergo electrophilic substitution at the C4 or C5 positions if they are unsubstituted. Furthermore, the imidazole nitrogen atoms can be quaternized to form imidazolium (B1220033) salts, which can alter the compound's properties or serve as precursors for N-heterocyclic carbenes. nih.gov

The secondary amine linker is another key functionalization handle. It can be acylated with acid chlorides or anhydrides, reacted with isocyanates to form ureas, or undergo reductive amination with aldehydes or ketones to generate tertiary amines.

The thiane ring offers a less common but important site for modification. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like m-CPBA or hydrogen peroxide. This modification introduces new stereocenters (in the case of the sulfoxide) and significantly alters the polarity and hydrogen-bonding capacity of the molecule.

Table 3: Potential Post-Synthetic Functionalization Reactions

| Site of Functionalization | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Imidazole Nitrogen (N-1) | Alkylation | NaH, then R-X (e.g., CH₃I) | N-Alkyl Imidazole |

| Imidazole Nitrogen (N-1/N-3) | Quaternization | R-X (e.g., CH₃I) | Imidazolium Salt. nih.gov |

| Secondary Amine | Acylation | Acyl Chloride, Base | Amide |

| Secondary Amine | Reductive Amination | Aldehyde, NaBH(OAc)₃ | Tertiary Amine |

Modifications on the Imidazole Ring (e.g., N-substitution, C-substitution)

Modifications of the imidazole ring are crucial for exploring the structure-activity relationships of N-(1H-imidazol-2-ylmethyl)thian-4-amine analogs. These modifications can be broadly categorized into N-substitution and C-substitution.

N-Substitution:

The unsubstituted nitrogen of the imidazole ring is a prime site for modification, often achieved through alkylation or arylation. N-alkylation can be performed using various alkylating agents in the presence of a base. For instance, imidazole and its derivatives can be N-alkylated with alkyl halides or dialkyl carbonates. researchgate.netnih.gov The use of phase transfer catalysis has also been reported for the N-alkylation of imidazoles. acs.org

A common strategy involves the use of a protecting group on one of the imidazole nitrogens, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, to direct substitution to the other nitrogen. nih.gov This protecting group can later be removed under acidic conditions.

C-Substitution:

Substitution at the carbon atoms of the imidazole ring (C-4 and C-5 positions) allows for the introduction of a wide range of functional groups.

Halogenation: The imidazole ring can be halogenated at the C-4 and/or C-5 positions. For example, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF). chemicalbook.com Iodination can be carried out with N-iodosuccinimide or elemental iodine. youtube.com These halogenated imidazoles can then serve as handles for further functionalization through cross-coupling reactions.

Metalation and Subsequent Electrophilic Quench: Directing groups can be used to achieve regioselective lithiation of the imidazole ring, followed by quenching with an electrophile to introduce a substituent. For example, a protected 2-chloroimidazole can be lithiated at the C-5 position and subsequently alkylated. researchgate.net

Arylation: Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of C-arylimidazoles. nih.gov This method allows for the introduction of various aryl groups at specific positions on the imidazole ring.

| Modification Type | Reagents and Conditions | Resulting Moiety | Reference(s) |

| N-Alkylation | Alkyl halide, K₂CO₃, Acetone | N-Alkyl imidazole | nih.gov |

| N-Alkylation | Dialkyl carbonate | N-Alkyl imidazole | researchgate.net |

| C-Bromination | N-Bromosuccinimide (NBS), DMF | 4-Bromo-imidazole | chemicalbook.com |

| C-Iodination | N-Iodosuccinimide | 4-Iodo-imidazole | youtube.com |

| C-Arylation | Aryl bromide, Pd(OAc)₂, K₂CO₃, DMA | 4-Aryl-imidazole | nih.gov |

Transformations at the Amine Functionality

The secondary amine in N-(1H-imidazol-2-ylmethyl)thian-4-amine is a versatile functional group that can undergo various transformations to yield a diverse set of analogs.

N-Acylation: The amine can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This introduces a carbonyl group, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides. This transformation is significant as the sulfonamide group is a common feature in many biologically active compounds.

Reductive Amination: The secondary amine can be further alkylated through reductive amination. This involves reacting the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ, typically with a mild reducing agent like sodium triacetoxyborohydride, to yield a tertiary amine. researchgate.net

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives, linking an aromatic ring directly to the amine nitrogen.

| Transformation | Typical Reagents | Product Functional Group | Reference(s) |

| N-Acylation | Acid chloride, Triethylamine | Amide | libretexts.org |

| N-Sulfonylation | Sulfonyl chloride, Pyridine | Sulfonamide | nih.gov |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary Amine | researchgate.net |

| N-Arylation | Aryl halide, Pd catalyst, Base | Tertiary Arylamine | nih.gov |

Chemical Modifications of the Thiane Ring

The thiane ring offers another site for structural diversification, primarily through reactions involving the sulfur atom.

Oxidation of the Sulfur Atom: The sulfur atom in the thiane ring can be oxidized to a sulfoxide or a sulfone. researchgate.net The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents like sodium periodate (B1199274) or one equivalent of a peroxy acid (e.g., m-chloroperbenzoic acid, m-CPBA) can selectively produce the sulfoxide. Stronger oxidizing agents or an excess of the oxidant will lead to the formation of the sulfone. researchgate.net The oxidation of the sulfur introduces polarity and can influence the conformation of the thiane ring. The resulting sulfoxides can exist as a mixture of cis and trans isomers. researchgate.net

Ring-Opening and Rearrangement: While more drastic, the thiane ring can undergo ring-opening reactions under certain conditions, although this is less common for generating simple analogs. researchgate.net

| Modification | Reagents and Conditions | Resulting Moiety | Reference(s) |

| Sulfoxidation | m-CPBA (1 equiv.), CH₂Cl₂ | Thiane-S-oxide | researchgate.net |

| Sulfonylation | m-CPBA (>2 equiv.), CH₂Cl₂ | Thiane-S,S-dioxide | researchgate.net |

Advanced Structural Characterization and Conformational Analysis of N 1h Imidazol 2 Ylmethyl Thian 4 Amine

Single-Crystal X-ray Diffraction Studies of N-(1H-imidazol-2-ylmethyl)thian-4-amine and its Co-crystals

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. While a specific crystal structure for N-(1H-imidazol-2-ylmethyl)thian-4-amine is not publicly available, extensive studies on related imidazole (B134444) and thiane (B73995) derivatives allow for a detailed prediction of its structural characteristics.

In the crystalline state, the thian ring of N-(1H-imidazol-2-ylmethyl)thian-4-amine is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings. The substituent at the 4-position, the -(1H-imidazol-2-ylmethyl)amino group, can be oriented in either an axial or equatorial position. The equatorial position is generally favored for bulky substituents to minimize steric hindrance.

The imidazole ring is planar, and its orientation relative to the thian ring will be influenced by the packing forces within the crystal lattice. The methylene (B1212753) bridge provides rotational freedom, allowing the molecule to adopt a conformation that maximizes favorable intermolecular interactions.

Intramolecular hydrogen bonds can play a significant role in stabilizing the conformation of a molecule. In N-(1H-imidazol-2-ylmethyl)thian-4-amine, an intramolecular hydrogen bond could potentially form between the secondary amine (N-H) and the nitrogen atom of the imidazole ring (N-H···N). The feasibility of this interaction depends on the relative orientation of the imidazole ring and the thian-4-amine moiety. Such bonds are known to influence the chemical properties of similar compounds. researchgate.netrsc.org For instance, studies on other heterocyclic α-amino acid derivatives show that N–H⋯X (where X is a heteroatom) interactions can stabilize specific conformations. rsc.org

Intermolecular interactions are the driving forces behind the formation of specific crystal packing arrangements. For N-(1H-imidazol-2-ylmethyl)thian-4-amine, several types of interactions are anticipated:

π-π Stacking: The planar imidazole rings can engage in π-π stacking interactions, where the aromatic rings are arranged in a parallel or offset fashion. These interactions are common in the crystal structures of imidazole-containing compounds and contribute to the formation of layered or columnar supramolecular architectures. researchgate.net

Halogen Bonding: In co-crystals of N-(1H-imidazol-2-ylmethyl)thian-4-amine with halogenated molecules, halogen bonding could be a significant interaction. This involves the interaction between a halogen atom and a Lewis base, such as the nitrogen atoms of the imidazole ring.

The interplay of these interactions dictates the final three-dimensional arrangement of the molecules in the crystal.

The combination of the aforementioned intermolecular interactions leads to the formation of well-defined supramolecular assemblies. mersin.edu.tr Based on studies of similar compounds, it is likely that N-(1H-imidazol-2-ylmethyl)thian-4-amine would form one-, two-, or three-dimensional networks in the solid state. mdpi.com For example, hydrogen-bonded chains of molecules might be further organized by π-π stacking interactions between the imidazole rings. The specific packing motif will depend on the crystallization conditions and the presence of any co-formers.

Table 1: Predicted Hydrogen Bond Parameters in the Crystal Structure of N-(1H-imidazol-2-ylmethyl)thian-4-amine

| Donor | Acceptor | Distance (Å) (Typical Range) | Angle (°) (Typical Range) |

| N-H (amine) | N (imidazole) | 2.8 - 3.2 | 150 - 180 |

| N-H (imidazole) | N (imidazole) | 2.8 - 3.2 | 150 - 180 |

| C-H (aliphatic) | N (imidazole) | 3.2 - 3.6 | 120 - 160 |

| C-H (aromatic) | S (thian) | 3.4 - 3.8 | 120 - 160 |

Note: This data is predictive and based on typical values observed in related crystal structures.

Conformational Dynamics in Solution and Solid States

The conformation of N-(1H-imidazol-2-ylmethyl)thian-4-amine is not static and can change in response to its environment. Understanding these dynamics is crucial for predicting its behavior in different phases.

Ring Inversion: The thian ring can undergo a process called ring inversion, where it flips between two chair conformations. This process has an associated energy barrier. The rate of inversion is dependent on temperature and the nature of the substituents on the ring. The presence of the bulky imidazolylmethylamino group at the 4-position will influence this dynamic process.

Side Chain Flexibility: The side chain, consisting of the methylene bridge and the imidazole ring, possesses significant conformational freedom. Rotation around the C-N and C-C single bonds allows the imidazole ring to adopt various orientations relative to the thian ring. This flexibility is important for the molecule's ability to interact with other molecules. The mobility of histidine side chains in proteins, which also contain an imidazole group, has been studied extensively and highlights the dynamic nature of this functional group. nih.gov The environment, such as the polarity of the solvent, can influence the preferred conformation of the side chain. nih.gov

Table 2: Summary of Conformational Features of N-(1H-imidazol-2-ylmethyl)thian-4-amine

| Feature | Description | Influencing Factors |

| Thian Ring Conformation | Predominantly chair conformation. | Temperature, steric effects of substituents. |

| Ring Inversion | Flipping between two chair conformations. | Energy barrier, temperature. |

| Side Chain Orientation | Rotation around C-N and C-C single bonds. | Steric hindrance, intermolecular interactions, solvent polarity. |

| Imidazole Tautomerism | Proton can reside on either nitrogen of the imidazole ring. | pH, hydrogen bonding environment. |

Note: This table summarizes the expected conformational properties based on the analysis of related molecules.

Spectroscopic Probes for Conformational Equilibria (e.g., advanced NMR techniques for dynamic studies)

The conformational flexibility of N-(1H-imidazol-2-ylmethyl)thian-4-amine is a critical determinant of its interaction with biological targets. The molecule possesses several key rotatable bonds and a conformationally mobile thiane ring, leading to a complex mixture of interconverting conformers in solution. Advanced Nuclear Magnetic Resonance (NMR) techniques serve as powerful tools to probe these dynamic processes, providing invaluable insights into the conformational landscape of the molecule.

The primary conformational equilibria at play in N-(1H-imidazol-2-ylmethyl)thian-4-amine are the ring inversion of the thiane moiety and the rotations around the C4-N and N-CH₂ single bonds. The thiane ring is expected to exist predominantly in a chair conformation, which can undergo ring inversion to an alternative chair form. In this process, axial substituents become equatorial and vice versa. For the N-(1H-imidazol-2-ylmethyl)thian-4-amine, this inversion exchanges the axial and equatorial conformers of the imidazolylmethylamino substituent.

Variable Temperature (VT) NMR Spectroscopy

Variable Temperature (VT) NMR spectroscopy is a cornerstone technique for investigating dynamic equilibria. numberanalytics.com By recording NMR spectra at different temperatures, it is possible to slow down or accelerate the rates of conformational interconversion. At high temperatures, if the interconversion is fast on the NMR timescale, the observed spectrum will show time-averaged signals for the different conformations. As the temperature is lowered, the rate of interconversion decreases. If the rate becomes slow enough, separate signals for each distinct conformer can be observed. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc). rsc.org

In the case of N-(1H-imidazol-2-ylmethyl)thian-4-amine, VT-¹H and ¹³C NMR studies would be instrumental in characterizing the thiane ring inversion. At room temperature, the ring inversion is typically fast, leading to averaged signals for the axial and equatorial protons of the thian ring. However, as the temperature is lowered, the signals for the axial and equatorial protons would broaden and eventually decoalesce into two distinct sets of signals, corresponding to the two chair conformers.

From the coalescence temperature and the chemical shift difference between the signals of the two conformers, the free energy of activation (ΔG‡) for the ring inversion can be calculated using the Eyring equation. This provides a quantitative measure of the energy barrier for this conformational process.

Table 1: Hypothetical Variable Temperature ¹³C NMR Data for the Thiane Ring Carbons of N-(1H-imidazol-2-ylmethyl)thian-4-amine in a suitable solvent (e.g., CD₂Cl₂).

| Temperature (K) | C2/C6 Chemical Shift (ppm) | C3/C5 Chemical Shift (ppm) | Linewidth (Hz) |

| 300 | 28.5 (broad) | 32.1 (broad) | 25 |

| 250 | 28.5 (very broad) | 32.1 (very broad) | 80 |

| 220 (Tc) | Coalescence | Coalescence | >150 |

| 190 | 26.2, 30.8 | 29.9, 34.3 | 10 |

This data illustrates the expected broadening and eventual splitting of the signals for the thiane ring carbons as the temperature is decreased, indicating a slowing of the chair-chair interconversion.

Dynamic NMR (DNMR) Lineshape Analysis

A more detailed analysis of the conformational dynamics can be achieved through DNMR lineshape analysis. By simulating the NMR spectra at various temperatures and comparing them to the experimental spectra, precise rate constants for the conformational exchange can be determined. This method allows for the extraction of a complete set of activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) for the dynamic process.

Nuclear Overhauser Effect (NOE) Spectroscopy

Nuclear Overhauser Effect (NOE) spectroscopy, including 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provides information about the spatial proximity of protons within a molecule. researchgate.netox.ac.uk These techniques are particularly useful for determining the preferred conformation and the relative orientation of different parts of the molecule.

For N-(1H-imidazol-2-ylmethyl)thian-4-amine, NOESY or ROESY experiments can distinguish between the axial and equatorial orientations of the imidazolylmethylamino substituent on the thiane ring. For instance, in the axial conformer, the axial protons at C2 and C6 of the thiane ring would be in close proximity to the protons of the methylene bridge and the imidazole ring. This would result in observable NOE cross-peaks between these protons. Conversely, in the equatorial conformer, different NOE correlations would be expected. By quantifying the intensities of these NOE cross-peaks, the relative populations of the axial and equatorial conformers can be estimated.

Table 2: Expected Key NOE Correlations for the Axial and Equatorial Conformers of N-(1H-imidazol-2-ylmethyl)thian-4-amine.

| Conformer | Proton Pair | Expected NOE |

| Axial | H4 (thiane) - H2ax/H6ax (thiane) | Strong |

| CH₂ (bridge) - H3ax/H5ax (thiane) | Strong | |

| CH₂ (bridge) - H2ax/H6ax (thiane) | Weak | |

| Equatorial | H4 (thiane) - H3ax/H5ax (thiane) | Strong |

| H4 (thiane) - H3eq/H5eq (thiane) | Strong | |

| CH₂ (bridge) - H3eq/H5eq (thiane) | Strong |

The observation and analysis of these NOE patterns provide a detailed picture of the three-dimensional structure and conformational preferences of the molecule in solution. researchgate.net

Computational Chemistry and Theoretical Investigations of N 1h Imidazol 2 Ylmethyl Thian 4 Amine

Quantum Chemical Calculations: Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust method for determining the electronic structure of molecules. For a molecule like N-(1H-imidazol-2-ylmethyl)thian-4-amine, a DFT approach, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—the ground state geometry. researchgate.netnih.govmdpi.com This calculation minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The thiane (B73995) ring is expected to adopt a stable chair conformation, similar to cyclohexane. scispace.com The primary amine and the imidazol-2-ylmethyl substituent on the thiane ring can exist in either axial or equatorial positions. DFT calculations would determine the energetic preference for these conformations. It is generally expected that the equatorial positions would be favored to minimize steric hindrance. The relative energies of these conformers would indicate their population distribution at thermal equilibrium.

Table 1: Illustrative DFT-Calculated Energetic Properties of N-(1H-imidazol-2-ylmethyl)thian-4-amine Conformers This table presents hypothetical data for illustrative purposes.

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|

| Equatorial-Equatorial | 0.00 | 3.5 |

| Axial-Equatorial | 2.1 | 3.9 |

| Equatorial-Axial | 2.5 | 3.2 |

| Axial-Axial | 4.8 | 4.1 |

To gain a deeper understanding of the chemical bonds within N-(1H-imidazol-2-ylmethyl)thian-4-amine, a topological analysis of the electron density would be performed using methods like Quantum Theory of Atoms in Molecules (AIM) or the Electron Localization Function (ELF). rsc.org These analyses partition the electron density to characterize the nature of atomic interactions.

AIM analysis would identify the bond critical points (BCPs) for each covalent bond. The values of the electron density and its Laplacian at these points would help to classify the bonds, for instance, as covalent or having some degree of ionic character. This would be particularly insightful for the C-S bond in the thiane ring and the C-N bonds of the imidazole (B134444) ring and the amine group. ELF analysis would map the regions of high electron localization, which correspond to covalent bonds and lone pairs, providing a visual representation of the chemical bonding.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ability of the molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons.

For N-(1H-imidazol-2-ylmethyl)thian-4-amine, the HOMO is likely to be localized on the electron-rich imidazole ring and the nitrogen atom of the amine group, indicating these are the probable sites for electrophilic attack. The LUMO would likely be distributed over the imidazole ring. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for N-(1H-imidazol-2-ylmethyl)thian-4-amine This table presents hypothetical data for illustrative purposes.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

The Electrostatic Potential Surface (EPS) map is a valuable tool for understanding intermolecular interactions and predicting sites for non-covalent bonding. mdpi.com The EPS map displays the electrostatic potential on the electron density surface of the molecule.

In N-(1H-imidazol-2-ylmethyl)thian-4-amine, regions of negative electrostatic potential (typically colored red or yellow) are expected around the nitrogen atoms of the imidazole ring and the primary amine, indicating their ability to act as hydrogen bond acceptors. Regions of positive potential (typically colored blue) would be found around the amine and imidazole N-H protons, suggesting these are sites for hydrogen bond donation. This information is crucial for predicting how the molecule might interact with biological targets or other molecules.

Molecular Dynamics (MD) Simulations: Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations can explore the dynamic behavior of the molecule over time, including its flexibility and interactions with a solvent.

MD simulations of N-(1H-imidazol-2-ylmethyl)thian-4-amine, likely in a solvent like water, would reveal its conformational flexibility. nih.gov These simulations would show transitions between different chair and boat conformations of the thiane ring, as well as rotations around the single bonds of the side chain. By analyzing the trajectory of the simulation, one could identify the most populated conformational states and the energy barriers for interconversion between them. This provides a more realistic picture of the molecule's behavior in solution compared to the static gas-phase calculations from DFT. The flexibility of the linker between the imidazole and thiane rings is a key aspect that MD simulations would elucidate, showing how the two ring systems can orient themselves relative to each other.

Solvation Shell Dynamics and Solvent-Solute Interactions

The behavior of N-(1H-imidazol-2-ylmethyl)thian-4-amine in a solvent environment, particularly in aqueous solutions, is governed by a complex interplay of interactions that can be elucidated through computational methods like molecular dynamics (MD) simulations. These simulations provide insights into the structure and dynamics of the solvation shells surrounding the molecule.

The N-(1H-imidazol-2-ylmethyl)thian-4-amine molecule possesses several polar functional groups capable of forming hydrogen bonds with water molecules: the imidazole ring with its proton-donating (N-H) and proton-accepting (pyridine-like nitrogen) sites, and the secondary amine group (N-H). Consequently, in an aqueous environment, water molecules are expected to form well-defined hydration shells around these hydrophilic regions.

MD simulations can be used to calculate radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. nih.gov For N-(1H-imidazol-2-ylmethyl)thian-4-amine in water, RDFs would typically reveal high-probability peaks for water oxygen atoms around the N-H groups of the imidazole and the secondary amine, indicating strong hydrogen bonding. Similarly, a distinct peak would be expected for water hydrogen atoms around the pyridine-like nitrogen of the imidazole ring. The thian ring, being more hydrophobic, would exhibit a less structured and more disordered arrangement of surrounding water molecules.

The dynamics of these interactions are also a key aspect of solvation. Water molecules in the first solvation shell are in constant exchange with the bulk solvent. The residence time of water molecules around the different functional groups of N-(1H-imidazol-2-ylmethyl)thian-4-amine can be calculated from MD trajectories to quantify the strength and stability of the local solvent structure. It is anticipated that the residence times would be longer around the hydrogen-bonding sites compared to the non-polar parts of the molecule.

Interactive Table 1: Illustrative Radial Distribution Function (RDF) Data for Solvation of N-(1H-imidazol-2-ylmethyl)thian-4-amine in Water

| Solute Atom | Solvent Atom | Peak Distance (Å) | Coordination Number |

| Imidazole N-H | Water O | 2.8 - 3.0 | 1 - 2 |

| Amine N-H | Water O | 2.9 - 3.1 | 1 - 2 |

| Imidazole N | Water H | 1.8 - 2.0 | 1 |

| Thian S | Water O | 3.5 - 4.0 | 4 - 6 |

Note: This data is illustrative and based on typical values for similar functional groups from computational studies. The coordination number represents the average number of solvent atoms in the first solvation shell.

In Silico Prediction of Intermolecular Interactions

N-(1H-imidazol-2-ylmethyl)thian-4-amine has the potential to form a variety of intermolecular hydrogen bonds, which are crucial for its interaction with biological targets and for its self-assembly properties. The primary hydrogen bond donors are the N-H groups of the imidazole ring and the secondary amine. The hydrogen bond acceptors are the pyridine-like nitrogen atom of the imidazole ring and, to a lesser extent, the sulfur atom of the thian ring.

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), can be employed to quantitatively assess the strength of these hydrogen bonds. By creating dimeric models of N-(1H-imidazol-2-ylmethyl)thian-4-amine or complexes with other molecules (e.g., water or amino acid side chains), the interaction energies can be calculated. These calculations also provide detailed geometric information, such as bond lengths and angles, for the hydrogen-bonded complexes.

For instance, the hydrogen bond formed by the imidazole N-H group is expected to be relatively strong, with interaction energies in the range of -5 to -8 kcal/mol, based on studies of similar imidazole-containing systems. The amine N-H group would also form significant hydrogen bonds. The acceptor strength of the pyridine-like nitrogen in the imidazole ring is also noteworthy and plays a key role in the molecular recognition properties of many imidazole-containing compounds. nih.gov

Interactive Table 2: Predicted Hydrogen Bonding Parameters for N-(1H-imidazol-2-ylmethyl)thian-4-amine

| Donor | Acceptor | Distance (D-A, Å) | Angle (D-H-A, °) | Energy (kcal/mol) |

| Imidazole N-H | Imidazole N | 2.9 | 170 | -6.5 |

| Amine N-H | Imidazole N | 3.0 | 165 | -5.0 |

| Imidazole N-H | Water O | 2.8 | 175 | -7.0 |

| Amine N-H | Water O | 2.9 | 170 | -5.5 |

Note: The data presented is illustrative, derived from computational studies on analogous molecular systems.

The imidazole ring of N-(1H-imidazol-2-ylmethyl)thian-4-amine is an aromatic system, making it capable of engaging in π-π stacking interactions. These non-covalent interactions are important for the stabilization of protein-ligand complexes and for the formation of supramolecular structures.

Computational methods can predict the preferred orientations and interaction energies of π-π stacking. For imidazole rings, two primary stacking arrangements are typically observed: a parallel-displaced orientation, where the rings are parallel but offset from one another, and a T-shaped (or edge-to-face) orientation, where the edge of one ring points towards the face of the other. nih.govmdpi.com

High-level QM calculations can provide accurate estimations of the π-π stacking interaction energies. These energies are generally weaker than hydrogen bonds, typically in the range of -2 to -5 kcal/mol, but they can be significant when multiple interactions are present. mdpi.com The substitution pattern on the imidazole ring and the presence of the flexible side chain in N-(1H-imidazol-2-ylmethyl)thian-4-amine will influence the specific geometries and energies of these interactions.

Interactive Table 3: Predicted π-π Stacking Interaction Parameters for the Imidazole Moiety

| Stacking Orientation | Inter-planar Distance (Å) | Energy (kcal/mol) |

| Parallel-displaced | 3.4 - 3.8 | -2.5 to -4.5 |

| T-shaped | 4.5 - 5.0 (centroid-to-centroid) | -1.5 to -3.0 |

Note: This data is illustrative and based on computational studies of π-π stacking in imidazole-containing compounds.

Molecular mechanics (MM) simulations, which are essential for studying large systems and long timescales, rely on force fields to describe the potential energy of a system. nih.gov For a novel molecule like N-(1H-imidazol-2-ylmethyl)thian-4-amine, a specific and well-validated force field is necessary for accurate simulations.

The development of a force field for this molecule would involve the parameterization of various terms, including bond stretching, angle bending, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). usc.edu Existing force fields like OPLS-AA, CHARMM, and AMBER provide parameters for many common functional groups, but specific parameters for the unique combination of fragments in N-(1H-imidazol-2-ylmethyl)thian-4-amine may need to be developed. semanticscholar.orgacs.org

The parameterization process typically involves fitting the MM potential energy surface to high-level QM calculations. For instance, partial atomic charges can be derived by fitting to the QM electrostatic potential (ESP). nih.gov Torsional parameters, which are crucial for describing the conformational flexibility of the molecule, are often obtained by fitting to the rotational energy profiles calculated with QM methods.

Validation is a critical step in force field development. The new parameters should be tested for their ability to reproduce a range of properties, such as molecular geometries, conformational energies, and, if available, experimental data like heats of vaporization or densities. researchgate.net

Structure–Property Relationships (SPR) through Computational Approaches

Computational approaches are powerful tools for establishing structure-property relationships (SPR), which correlate the chemical structure of a molecule with its physicochemical properties and biological activity. For N-(1H-imidazol-2-ylmethyl)thian-4-amine and its derivatives, quantitative structure-activity relationship (QSAR) models can be developed to guide the design of new compounds with desired characteristics. researchgate.netnih.gov

The first step in an SPR study is the calculation of a wide range of molecular descriptors. These descriptors can be classified into several categories, including constitutional (e.g., molecular weight, number of rings), topological (e.g., connectivity indices), geometric (e.g., molecular surface area, volume), and electronic (e.g., dipole moment, HOMO/LUMO energies, partial charges). nih.gov

Once a set of descriptors has been calculated for a series of N-(1H-imidazol-2-ylmethyl)thian-4-amine derivatives with known properties (e.g., solubility, binding affinity to a target), statistical methods such as multiple linear regression or machine learning algorithms can be used to build a predictive model. nih.gov Such a model can then be used to predict the properties of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. semanticscholar.org

For example, a QSAR model might reveal that the lipophilicity (often represented by the calculated logP) and the topological polar surface area (TPSA) are key determinants of a particular biological activity. This information would guide chemists to modify the structure of N-(1H-imidazol-2-ylmethyl)thian-4-amine to optimize these properties.

Interactive Table 4: Key Computational Descriptors for SPR Studies of N-(1H-imidazol-2-ylmethyl)thian-4-amine Derivatives

| Descriptor Class | Example Descriptors | Potential Correlated Property |

| Constitutional | Molecular Weight (MW) | Bioavailability, Toxicity |

| Lipophilicity | Calculated logP | Permeability, Protein Binding |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity, Binding Affinity |

| Topological | Polar Surface Area (TPSA) | Membrane Permeability |

| Geometric | Molecular Volume, Surface Area | Binding Site Complementarity |

Note: This table provides examples of descriptors and the properties they are often correlated with in SPR/QSAR studies.

Molecular Recognition and Functional Interaction Studies of N 1h Imidazol 2 Ylmethyl Thian 4 Amine

Coordination Chemistry of N-(1H-imidazol-2-ylmethyl)thian-4-amine as a Ligand

The presence of multiple heteroatoms—specifically the two nitrogen atoms of the imidazole (B134444) ring, the primary amine nitrogen, and the sulfur atom of the thiane (B73995) ring—endows N-(1H-imidazol-2-ylmethyl)thian-4-amine with significant potential as a versatile ligand in coordination chemistry. researchgate.netrsc.org The geometry and electronic properties of these donor atoms suggest the capacity for forming stable complexes with a variety of transition metals. jocpr.comd-nb.info

The primary coordination sites of N-(1H-imidazol-2-ylmethyl)thian-4-amine are anticipated to be the pyridine-type nitrogen atom (N3) of the imidazole ring and the nitrogen atom of the primary amine. The spatial arrangement of the imidazol-2-ylmethylamine fragment is highly conducive to forming a stable five-membered chelate ring with a metal ion. This bidentate N,N'-coordination mode is a common and stable motif in coordination chemistry. nih.govekb.eg

The imidazole ring itself is a well-studied coordinating group, known to bind to a wide array of metal ions through its sp2-hybridized nitrogen atom. researchgate.netrsc.org The primary amine group provides a second, more flexible, point of attachment. While the sulfur atom in the thiane ring could potentially coordinate to soft metal ions, it is generally considered a weaker donor than the nitrogen atoms in this context and may only participate in coordination under specific circumstances, such as with soft metals like palladium(II) or mercury(II). researchgate.net Similarly, the pyrrole-type nitrogen (N1) of the imidazole is typically protonated and less available for coordination unless deprotonated in basic conditions. ekb.eg

Table 1: Potential Coordination Modes of N-(1H-imidazol-2-ylmethyl)thian-4-amine

| Coordination Mode | Donor Atoms Involved | Metal Ion Preference (Predicted) |

| Monodentate | Imidazole N3 | Transition metals (e.g., Cu(II), Ni(II), Zn(II)) jocpr.com |

| Bidentate (Chelating) | Imidazole N3, Amine N | Most transition metals (e.g., Co(II), Ni(II), Cu(II), Zn(II)) nih.govnih.gov |

| Bridging | Imidazole N3 and Amine N of different ligands | Formation of polynuclear complexes |

The synthesis of metal complexes with N-(1H-imidazol-2-ylmethyl)thian-4-amine would likely follow established procedures for similar N-donor ligands. A general approach involves reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, such as ethanol (B145695) or methanol. nih.govbhu.ac.inresearchgate.net The stoichiometry of the reaction (metal-to-ligand ratio) can be adjusted to favor the formation of different complex geometries. bhu.ac.in For instance, a 1:2 metal-to-ligand ratio with a divalent metal ion like Ni(II) or Cu(II) could yield complexes with the general formula [M(L)₂X₂], where L is the ligand and X is an anionic co-ligand (e.g., Cl⁻). jocpr.comresearchgate.net

Characterization of these hypothetical complexes would employ a suite of spectroscopic and analytical techniques:

FT-IR Spectroscopy: To confirm the coordination of the nitrogen atoms, shifts in the stretching frequencies of the N-H (amine) and C=N (imidazole) bonds would be monitored. ekb.egbhu.ac.in

NMR Spectroscopy (¹H, ¹³C): For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), NMR would reveal changes in the chemical shifts of protons and carbons near the coordination sites upon complexation. jocpr.comscilit.com

UV-Vis Spectroscopy: To study the d-d electronic transitions in complexes of transition metals like Cu(II) or Co(II), providing information about the coordination geometry. researchgate.net

Elemental Analysis: To determine the empirical formula of the synthesized complexes and confirm the metal-to-ligand ratio. bhu.ac.in

The stability and lability of the metal complexes of N-(1H-imidazol-2-ylmethyl)thian-4-amine are crucial for understanding their potential reactivity. Ligand exchange reactions, where a coordinated ligand is replaced by another molecule, are fundamental to the function of many metalloenzymes and catalysts.

The kinetics of these exchange processes could be studied using techniques like stopped-flow UV-Vis spectroscopy, which can monitor rapid changes in the electronic spectrum upon addition of a competing ligand. The thermodynamic stability of the complexes, quantified by their formation constants (K_f_), could be determined through methods such as potentiometric titration or spectrophotometric titrations. These studies would provide insight into the strength of the metal-ligand bonds and the factors governing complex stability, such as the chelate effect and the electronic and steric properties of the ligand.

Exploration of Molecular Interactions with Biological Macromolecules and Pathways

The structural motifs within N-(1H-imidazol-2-ylmethyl)thian-4-amine, particularly the imidazole ring, are common in biologically active molecules and drugs, suggesting potential interactions with biological targets like enzymes and receptors. nih.govdergipark.org.tr

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. dergipark.org.trresearchgate.netnih.gov For N-(1H-imidazol-2-ylmethyl)thian-4-amine, a potential target for in silico studies is carbonic anhydrase. This enzyme family is a known target for imidazole-containing inhibitors, where the imidazole moiety can coordinate to the active site zinc ion. wikipedia.org

A typical molecular docking workflow would involve:

Obtaining the 3D crystal structure of a target protein (e.g., human carbonic anhydrase II, PDB ID: 6LUX) from the Protein Data Bank. wikipedia.org

Preparing the 3D structure of N-(1H-imidazol-2-ylmethyl)thian-4-amine and optimizing its geometry.

Using docking software (e.g., AutoDock Vina) to predict the binding mode and affinity of the ligand within the active site of the protein. dergipark.org.tr

The results would likely show the imidazole nitrogen coordinating to the zinc ion in the enzyme's active site, while other parts of the molecule, like the thiane ring and amine group, form hydrogen bonds and hydrophobic interactions with nearby amino acid residues. acs.org Molecular dynamics simulations could then be used to assess the stability of the predicted binding pose over time.

Table 2: Predicted Interactions from a Hypothetical Docking Study with Carbonic Anhydrase II

| Ligand Moiety | Protein Residue (Hypothetical) | Interaction Type | Predicted Binding Energy (kcal/mol) |

| Imidazole Nitrogen | Zn²⁺ | Coordination | -7.5 to -9.0 |

| Amine Group | Thr199 (Backbone Oxygen) | Hydrogen Bond | |

| Thiane Ring | Val121, Leu198 | Hydrophobic Interaction | |

| Imidazole Ring | His94 | π-π Stacking |

Note: The binding energy and interacting residues are illustrative and based on docking studies of similar imidazole-based inhibitors. nih.govacs.org

To experimentally validate the predictions from molecular docking and to fully characterize the thermodynamics of binding, biophysical techniques are essential.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.govnih.govspringernature.com A typical ITC experiment would involve titrating a solution of N-(1H-imidazol-2-ylmethyl)thian-4-amine into a sample cell containing the target protein. nih.govresearchgate.nettainstruments.com From a single experiment, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (K_D_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nih.govresearchgate.net This information is critical for understanding the driving forces behind the interaction (i.e., whether it is enthalpy- or entropy-driven). researchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. nih.govmdpi.comnih.gov In a typical SPR experiment, the target protein would be immobilized on the sensor chip, and a solution containing N-(1H-imidazol-2-ylmethyl)thian-4-amine would be flowed over the surface. The binding and dissociation of the ligand are monitored, allowing for the determination of the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).

Table 3: Hypothetical Biophysical Data for the Interaction of N-(1H-imidazol-2-ylmethyl)thian-4-amine with a Target Protein

| Technique | Parameter | Illustrative Value |

| ITC | Binding Affinity (K_D) | 10 µM |

| Stoichiometry (n) | 1.1 | |

| Enthalpy (ΔH) | -8.5 kcal/mol | |

| Entropy (ΔS) | +2.0 cal/mol·K | |

| SPR | Association Rate (k_a_) | 1.5 x 10⁴ M⁻¹s⁻¹ |

| Dissociation Rate (k_d_) | 1.5 x 10⁻¹ s⁻¹ | |

| Binding Affinity (K_D_) | 10 µM |

Note: These values are hypothetical and serve as examples of typical data obtained from such experiments.

Mechanistic Elucidation of Interactions with Nucleic Acids (e.g., DNA, RNA)

The imidazole moiety is a well-established DNA-binding element found in numerous natural and synthetic compounds. nih.gov Derivatives of imidazole have been shown to interact with DNA through various modes, including intercalation between base pairs and groove binding. nih.gov The planar nature of the imidazole ring allows it to stack with the aromatic bases of DNA, while the nitrogen atoms can form specific hydrogen bonds with the functional groups in the major or minor grooves.

Table 1: Representative Molecular Docking Results for an Imidazole Derivative with a DNA Decamer (d(CGCGAATTCGCG)2) This table presents hypothetical data based on typical findings for similar compounds to illustrate potential interactions.

| Parameter | Value | Putative Interaction Details |

|---|---|---|

| Binding Energy (kcal/mol) | -7.5 | Favorable binding affinity suggesting stable complex formation. |

| Hydrogen Bonds | 3 | Imidazole N-H with Guanine O6; Amine N-H with Phosphate O1P. |

| Interacting Residues | DG-A1, DC-G2, DA-A6 | Indicates binding within the minor groove of the DNA duplex. |

| Binding Mode | Minor Groove Binding | The ligand fits snugly into the narrower groove of the DNA. |

Computational and Experimental Approaches for Modulating Biological Pathways via Ligand-Target Interactions

The diverse biological activities of imidazole-containing compounds stem from their ability to interact with a wide range of protein targets, thereby modulating various signaling pathways. nih.govnih.gov Computational methods are invaluable tools for predicting these interactions and guiding the rational design of new therapeutic agents based on the N-(1H-imidazol-2-ylmethyl)thian-4-amine scaffold.

Computational approaches such as molecular docking and molecular dynamics (MD) simulations can be used to screen virtual libraries of targets and to model the binding of N-(1H-imidazol-2-ylmethyl)thian-4-amine to specific proteins. nih.govnih.gov These methods can provide insights into the binding mode, affinity, and selectivity of the compound. For example, given the prevalence of imidazoles in kinase inhibitors, one could computationally screen this compound against a panel of protein kinases to identify potential targets. Density Functional Theory (DFT) calculations can further elucidate the electronic properties of the molecule, helping to understand its reactivity and interaction potential. nih.gov

Experimentally, the predictions from computational studies can be validated using a variety of biophysical and cell-based assays. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can directly measure the binding affinity and kinetics of the ligand-target interaction. Cell-based assays, including reporter gene assays and Western blotting, can then be used to determine the effect of the compound on specific signaling pathways and cellular processes. For instance, if computational studies predict an interaction with a component of the Wnt/β-catenin signaling pathway, this could be experimentally verified by measuring the levels of downstream target genes. researchgate.net

Table 2: Common Methods for Studying Ligand-Target Interactions

| Approach | Method | Information Obtained |

|---|---|---|

| Computational | Molecular Docking | Prediction of binding mode and affinity. |

| Molecular Dynamics | Simulation of ligand-target complex stability and dynamics. | |

| DFT Calculations | Electronic properties and reactivity of the ligand. | |

| Experimental | Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS). |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding (kon, koff) and affinity (KD). | |

| Cell-Based Assays | Functional effects on cellular pathways and target validation. |

N-(1H-imidazol-2-ylmethyl)thian-4-amine as a Scaffold for Chemical Probes and Biosensors

Design and Synthesis of Fluorescent Probes Incorporating the Scaffold

Fluorescent probes are powerful tools for visualizing and quantifying biological molecules and processes in living systems. nih.gov The imidazole scaffold has been successfully used in the design of fluorescent probes for a variety of targets, including metal ions and biothiols. nih.govcapes.gov.br A fluorescent probe based on N-(1H-imidazol-2-ylmethyl)thian-4-amine could be designed by attaching a fluorophore to the scaffold. The interaction of the imidazole moiety with a specific analyte could then induce a change in the photophysical properties of the fluorophore, such as its fluorescence intensity or wavelength, allowing for detection.

The synthesis of such a probe would likely involve the coupling of a suitable fluorophore, such as a coumarin (B35378) or fluorescein (B123965) derivative, to the primary amine of the N-(1H-imidazol-2-ylmethyl)thian-4-amine scaffold. nih.govrsc.org The choice of fluorophore would depend on the desired spectral properties and the nature of the target analyte. The thiane ring could also be modified to fine-tune the solubility and cell permeability of the probe. The resulting probe's response to various analytes would then be characterized to determine its selectivity and sensitivity.

Table 3: Examples of Imidazole-Based Fluorescent Probes

| Probe Type | Target Analyte | Principle of Detection | Reference |

|---|---|---|---|

| Imidazole-Coumarin Conjugate | Thiophenols | Michael addition reaction leading to fluorescence quenching. | nih.gov |

| Imidazole-Naphthalimide Derivative | Biothiols (Cys, Hcy, GSH) | Cyclization reaction causing a ratiometric fluorescence change. | rsc.org |

| Imidazole-Rhodamine Complex | Copper (II) ions | Complexation leading to fluorescence quenching. | capes.gov.br |

| Substituted Imidazole | Hydrazine | Chemical reaction causing a decrease in fluorescence emission. | rsc.org |

Development of Affinity Labels for Target Identification

Identifying the cellular targets of a bioactive compound is a critical step in understanding its mechanism of action. Affinity-based protein profiling using photoaffinity labels is a powerful technique for this purpose. nih.govnih.gov N-(1H-imidazol-2-ylmethyl)thian-4-amine can serve as a scaffold for the development of photoaffinity probes to identify its binding partners in a complex biological sample.

The design of a photoaffinity label based on this scaffold would involve the introduction of two key functionalities: a photoreactive group and a reporter tag. The photoreactive group, such as a diazirine or a benzophenone, is chemically inert until activated by UV light, at which point it forms a covalent bond with nearby molecules. nih.gov The reporter tag, typically biotin, allows for the subsequent enrichment and identification of the labeled proteins. These modifications would ideally be made at a position on the scaffold that does not interfere with its binding to its biological target. Once synthesized, the probe would be incubated with cells or a cell lysate, irradiated with UV light to induce cross-linking, and the biotin-tagged proteins would be isolated using avidin-coated beads for identification by mass spectrometry.

Table 4: Common Photoreactive Groups Used in Affinity Labeling

| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Features |

|---|---|---|---|

| Aryl Azide | 254-300 | Nitrene | Historically used, can undergo rearrangements. |

| Benzophenone | 350-360 | Triplet Ketone | Reacts with C-H bonds, relatively stable. |

| Phenyl Diazirine | 350-380 | Carbene | Highly reactive, small size minimizes steric hindrance. |

| Tetrafluoroaryl Azide | 300-320 | Nitrene | Increased stability of the resulting covalent bond. |

Future Directions and Emerging Research Opportunities

Expansion of Synthetic Methodologies for Diversely Substituted N-(1H-imidazol-2-ylmethyl)thian-4-amine Analogues

The future of N-(1H-imidazol-2-ylmethyl)thian-4-amine research is intrinsically linked to the development of innovative and efficient synthetic strategies. While the core structure is accessible, the ability to generate a wide array of analogues with diverse substitution patterns is crucial for comprehensive structure-activity relationship (SAR) studies.

Modern synthetic approaches such as diversity-oriented synthesis (DOS) and combinatorial chemistry are poised to play a pivotal role. nih.govfrontiersin.orgnih.govnih.govrsc.orgfrontiersin.org These strategies enable the rapid generation of large libraries of compounds by systematically modifying different parts of the parent molecule. For instance, functionalization of the imidazole (B134444) ring, the thian ring, and the secondary amine linker can be explored. The use of multicomponent reactions (MCRs) also presents an economical and efficient route to novel heterocyclic compounds. nih.govacs.orgjmchemsci.com

Key areas for synthetic expansion include:

Substitution on the Imidazole Ring: Introducing various substituents at the C4 and C5 positions of the imidazole ring can modulate the electronic properties and steric bulk, potentially influencing receptor binding affinity and selectivity. The van Leusen imidazole synthesis is a notable method for creating substituted imidazoles. nih.gov

Modification of the Thian Ring: The thian ring can be oxidized to the corresponding sulfoxide (B87167) or sulfone, altering its polarity and hydrogen bonding capacity. Furthermore, the synthesis of analogues with different ring sizes (e.g., thiepane (B16028) or thietane) could provide insights into the optimal scaffold conformation.

N-Alkylation/N-Arylation of the Amine Linker: The secondary amine provides a convenient handle for introducing a wide range of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties, to explore new interaction points with biological targets.

| Synthetic Strategy | Potential for Diversification | Relevant Research |

| Diversity-Oriented Synthesis (DOS) | Rapid generation of structurally diverse libraries. | frontiersin.orgnih.govnih.govrsc.orgfrontiersin.org |

| Combinatorial Chemistry | Systematic modification of the core scaffold. | nih.gov |

| Multicomponent Reactions (MCRs) | Efficient one-pot synthesis of complex molecules. | nih.govacs.orgjmchemsci.com |

| van Leusen Imidazole Synthesis | Access to a variety of substituted imidazoles. | nih.gov |

Integration of Machine Learning and AI in the Design and Discovery of N-(1H-imidazol-2-ylmethyl)thian-4-amine Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new drug candidates. nih.govtmu.edu.tw For N-(1H-imidazol-2-ylmethyl)thian-4-amine, these computational tools can significantly accelerate the identification of promising derivatives with desired pharmacological profiles.

ML models can be trained on existing data for related compounds, such as histamine (B1213489) H3 receptor antagonists, to predict the biological activity of novel analogues. nih.govmdpi.commdpi.com This can help prioritize the synthesis of compounds with the highest probability of success, saving time and resources. Furthermore, AI can be used for de novo drug design, generating entirely new molecular structures with optimized properties.

Key applications of ML and AI in this context include:

Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models to predict the binding affinity, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of new analogues.

Virtual Screening: Screening large virtual libraries of N-(1H-imidazol-2-ylmethyl)thian-4-amine derivatives against various biological targets to identify potential hits.

Generative Models: Employing generative adversarial networks (GANs) and other deep learning techniques to design novel molecules with optimized multi-target profiles.

| AI/ML Application | Objective | Potential Impact |

| Predictive QSAR Modeling | Forecast biological activity and ADMET properties. | Prioritize synthesis of high-potential compounds. |

| Virtual High-Throughput Screening | Identify potential binders from large virtual libraries. | Accelerate hit identification. |

| De Novo Drug Design | Generate novel molecular structures with desired properties. | Explore new chemical space for innovative therapeutics. |

Advanced Spectroscopic Techniques for Real-Time Monitoring of Molecular Interactions

A deep understanding of how N-(1H-imidazol-2-ylmethyl)thian-4-amine and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Advanced spectroscopic techniques offer powerful tools for the real-time monitoring of these interactions.

Surface Plasmon Resonance (SPR) is a label-free technique that can provide detailed kinetic and affinity data for the binding of small molecules to immobilized proteins. nih.govyoutube.comyoutube.combiotechniques.comnih.gov This allows for the precise determination of association and dissociation rate constants, offering insights into the binding mechanism.

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for studying protein-ligand interactions in solution. ipb.ptnih.govcreative-biostructure.comresearchgate.netnih.gov Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify the specific parts of the ligand that are in close contact with the protein, providing a detailed "epitope map" of the binding site. researchgate.net

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govnih.govmalvernpanalytical.commdpi.comyoutube.com

| Spectroscopic Technique | Information Gained | Key Advantages |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff) and affinity (KD). | Real-time, label-free, high-throughput potential. nih.govyoutube.comyoutube.combiotechniques.comnih.gov |

| Nuclear Magnetic Resonance (NMR) | Ligand binding epitope, structural changes in protein. | Atomic-level structural information in solution. ipb.ptnih.govcreative-biostructure.comresearchgate.netnih.gov |

| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, and thermodynamics. | Direct measurement of thermodynamic parameters. nih.govnih.govmalvernpanalytical.commdpi.comyoutube.com |

Elucidation of Complex Allosteric Modulation and Multi-Target Interactions

The structural features of N-(1H-imidazol-2-ylmethyl)thian-4-amine suggest the potential for complex pharmacological profiles, including allosteric modulation and multi-target interactions. Future research should aim to unravel these intricate mechanisms.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a more subtle and potentially safer way to modulate receptor activity. The flexible nature of the thian ring and the diverse interaction possibilities of the imidazole moiety make N-(1H-imidazol-2-ylmethyl)thian-4-amine derivatives interesting candidates for allosteric modulators of G protein-coupled receptors (GPCRs) and other targets.

Furthermore, the concept of "polypharmacology," where a single drug interacts with multiple targets, is gaining traction as a strategy for treating complex diseases like neurodegenerative disorders. nih.govresearchgate.net The imidazole and thian components of the molecule could potentially interact with different biological targets, leading to a synergistic therapeutic effect. Investigating the multi-target profiles of these compounds could open up new therapeutic avenues.

Exploration of N-(1H-imidazol-2-ylmethyl)thian-4-amine in Materials Science and Supramolecular Chemistry

Beyond its potential in medicinal chemistry, the N-(1H-imidazol-2-ylmethyl)thian-4-amine scaffold holds promise in the field of materials science and supramolecular chemistry. The imidazole moiety is a well-known coordinating ligand for a variety of metal ions, making it a valuable building block for the construction of coordination polymers and metal-organic frameworks (MOFs). iucr.orgnih.govmdpi.comacs.orgmdpi.commdpi.com

The self-assembly of these molecules through hydrogen bonding and metal coordination could lead to the formation of novel supramolecular structures with interesting properties. iucr.orgmdpi.com These materials could find applications in areas such as:

Catalysis: Immobilized metal complexes on a polymer support. rsc.org

Sensing: The development of chemical sensors based on changes in the optical or electronic properties upon binding to specific analytes.